molecular formula C18H21NO4 B385554 Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate CAS No. 720677-75-8

Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate

Cat. No. B385554
CAS RN: 720677-75-8
M. Wt: 315.4g/mol
InChI Key: VPZQDGFPCVCBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate, also known as EFPB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. EFPB belongs to the class of benzoic acid derivatives, and its molecular formula is C20H23NO4.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, this compound has been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate in lab experiments is its broad spectrum of activity. It has been shown to be effective against various types of cancer cells and bacterial strains. Additionally, this compound has a relatively low toxicity profile, making it a promising candidate for further development. One of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of this compound's mechanism of action and its potential interactions with other signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various experimental settings. Overall, this compound is a promising compound that has the potential to be developed into a new class of drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate involves the reaction of 4-aminobenzoic acid ethyl ester with 5-ethyl-2-furan carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of various bacterial strains.

properties

IUPAC Name

ethyl 4-[3-(5-ethylfuran-2-yl)propanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-3-15-9-10-16(23-15)11-12-17(20)19-14-7-5-13(6-8-14)18(21)22-4-2/h5-10H,3-4,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZQDGFPCVCBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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